molecular formula C8H13N3S2 B15094543 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine

Katalognummer: B15094543
Molekulargewicht: 215.3 g/mol
InChI-Schlüssel: JEXPRHPUTDMGMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine is a heterocyclic compound that features a piperidine ring bonded to a thiadiazole moiety through a sulfanyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperidine in the presence of a suitable base, such as triethylamine, under reflux conditions . The reaction proceeds through the formation of a sulfanyl linkage between the thiadiazole and piperidine rings.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets. The thiadiazole moiety can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine is unique due to the combination of the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.

Eigenschaften

Molekularformel

C8H13N3S2

Molekulargewicht

215.3 g/mol

IUPAC-Name

2-methyl-5-piperidin-3-ylsulfanyl-1,3,4-thiadiazole

InChI

InChI=1S/C8H13N3S2/c1-6-10-11-8(12-6)13-7-3-2-4-9-5-7/h7,9H,2-5H2,1H3

InChI-Schlüssel

JEXPRHPUTDMGMK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)SC2CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.